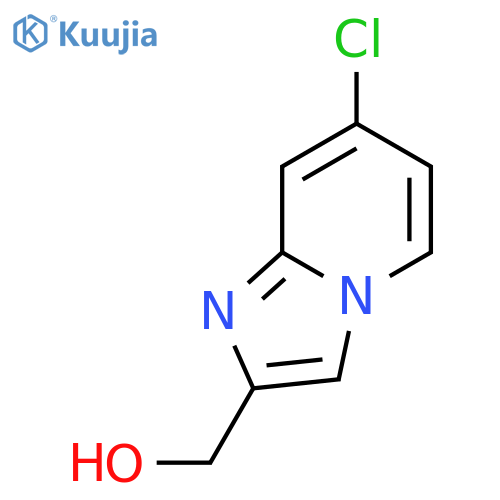

Cas no 1368290-38-3 ((7-Chloroimidazo1,2-apyridin-2-yl)methanol)

1368290-38-3 structure

商品名:(7-Chloroimidazo1,2-apyridin-2-yl)methanol

CAS番号:1368290-38-3

MF:C8H7ClN2O

メガワット:182.60698056221

MDL:MFCD19443878

CID:2092365

PubChem ID:82343238

(7-Chloroimidazo1,2-apyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

- 7-chloro-Imidazo[1,2-a]pyridine-2-methanol

- MFCD19443878

- {7-CHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL}METHANOL

- (7-ChloroH-imidazo[1,2-a]pyridin-2-yl)methanol

- 1368290-38-3

- (7-Chloroimidazo[1,2-a]pyridin-2-yl)-methanol

- Imidazo[1,2-a]pyridine-2-methanol, 7-chloro-

- G11031

- (7-Chloro-imidazo[1,2-a]pyridin-2-yl)-methanol

- AKOS022602774

- DB-307345

- (7-Chloroimidazo1,2-apyridin-2-yl)methanol

-

- MDL: MFCD19443878

- インチ: InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2

- InChIKey: VMNAPSCBFLHMFG-UHFFFAOYSA-N

- ほほえんだ: C1=CN2C=C(CO)N=C2C=C1Cl

計算された属性

- せいみつぶんしりょう: 182.0246905g/mol

- どういたいしつりょう: 182.0246905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 37.5Ų

じっけんとくせい

- 密度みつど: 1.44

(7-Chloroimidazo1,2-apyridin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K14041-5g |

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 5g |

$1136 | 2024-05-23 | |

| eNovation Chemicals LLC | D660799-1g |

7-Chloro-2-(hydroxymethyl)imidazo[1,2-a]pyridine |

1368290-38-3 | 95% | 1g |

$465 | 2024-06-03 | |

| eNovation Chemicals LLC | Y0987778-5g |

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 5g |

$1000 | 2024-08-02 | |

| Chemenu | CM131591-5g |

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 5g |

$*** | 2023-03-30 | |

| Chemenu | CM131591-5g |

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 5g |

$1359 | 2021-08-05 | |

| Alichem | A029189791-5g |

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 5g |

1,468.54 USD | 2021-06-01 | |

| eNovation Chemicals LLC | Y0987778-5g |

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 5g |

$1000 | 2025-02-20 | |

| eNovation Chemicals LLC | K14041-5g |

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 5g |

$1136 | 2025-02-21 | |

| eNovation Chemicals LLC | K14041-1g |

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |

1368290-38-3 | 95% | 1g |

$355 | 2025-02-21 | |

| eNovation Chemicals LLC | D660799-1g |

7-Chloro-2-(hydroxymethyl)imidazo[1,2-a]pyridine |

1368290-38-3 | 95% | 1g |

$465 | 2025-02-26 |

(7-Chloroimidazo1,2-apyridin-2-yl)methanol 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1368290-38-3 ((7-Chloroimidazo1,2-apyridin-2-yl)methanol) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1368290-38-3)(7-Chloroimidazo1,2-apyridin-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):274.0